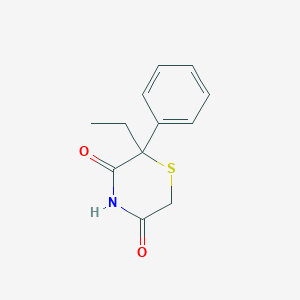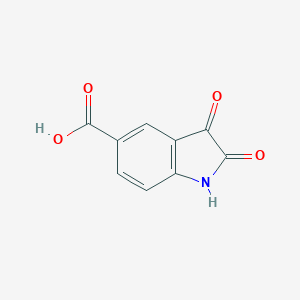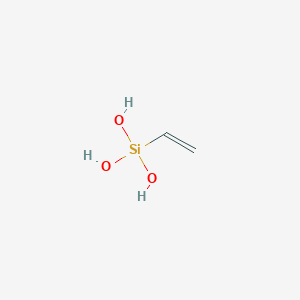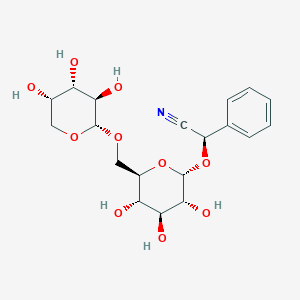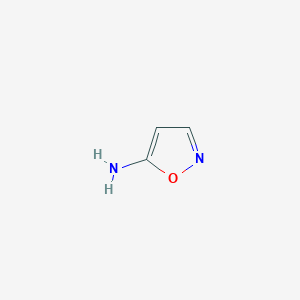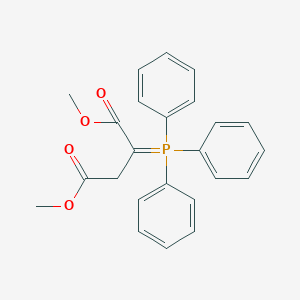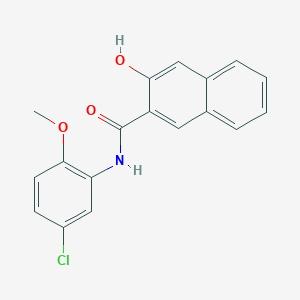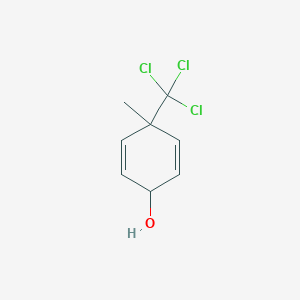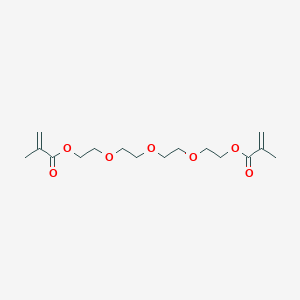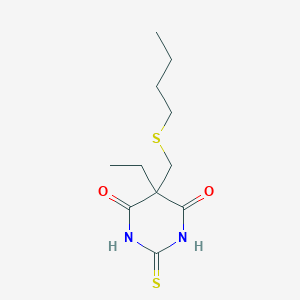
Thionarcon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thionarcon is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a thionated derivative of 1,4-naphthoquinone, which is known for its potent biological activities. Thionarcon has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial effects.
Mechanism of Action
The mechanism of action of Thionarcon is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the inhibition of key enzymes involved in cellular metabolism. Thionarcon has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to inhibit the replication of viruses, such as herpes simplex virus and human immunodeficiency virus, by interfering with viral DNA synthesis.
Biochemical and Physiological Effects
Thionarcon has been found to have a wide range of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways. Thionarcon has also been found to inhibit the activity of key enzymes involved in cellular metabolism, such as lactate dehydrogenase and succinate dehydrogenase. In addition, Thionarcon has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
Thionarcon has several advantages for use in lab experiments. It is a potent and selective compound that can be used to probe specific biological pathways. Thionarcon is also relatively stable and easy to handle, making it a convenient tool for researchers. However, there are also some limitations to using Thionarcon in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several future directions for research on Thionarcon. One area of interest is the development of Thionarcon-based probes for studying mitochondrial function and oxidative stress in cells. Another area of interest is the development of Thionarcon-based drugs for the treatment of cancer and viral infections. Finally, there is also potential for using Thionarcon in combination with other compounds to enhance its biological activity and reduce toxicity.
Synthesis Methods
Thionarcon is synthesized by reacting 1,4-naphthoquinone with Lawesson's reagent, which is a mixture of phosphorus pentasulfide and a thiol. The reaction takes place in the presence of a solvent, such as toluene or chloroform, and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
Thionarcon has been extensively used in scientific research due to its unique properties. It has been found to exhibit potent biological activities, such as antitumor, antiviral, and antibacterial effects. Thionarcon has also been used as a probe for studying the redox properties of biological systems, such as the electron transport chain in mitochondria.
properties
CAS RN |
115-59-3 |
|---|---|
Product Name |
Thionarcon |
Molecular Formula |
C11H18N2O2S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
5-(butylsulfanylmethyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H18N2O2S2/c1-3-5-6-17-7-11(4-2)8(14)12-10(16)13-9(11)15/h3-7H2,1-2H3,(H2,12,13,14,15,16) |
InChI Key |
IZXGUXKTLNWAEY-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCSCC1(C(=O)NC(=NC1=O)S)CC |
SMILES |
CCCCSCC1(C(=O)NC(=S)NC1=O)CC |
Canonical SMILES |
CCCCSCC1(C(=O)NC(=S)NC1=O)CC |
Other CAS RN |
115-59-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




